![molecular formula C9H8O4 B044017 Methyl 4-formyl-3-hydroxybenzoate CAS No. 24589-98-8](/img/structure/B44017.png)
Methyl 4-formyl-3-hydroxybenzoate
Overview
Description
Methyl 4-formyl-3-hydroxybenzoate: is an organic compound with the molecular formula C9H8O4. It is a derivative of benzoic acid and is characterized by the presence of a formyl group and a hydroxy group on the benzene ring, along with a methyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-formyl-3-hydroxybenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-hydroxybenzoate with paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine in acetonitrile. The reaction is carried out under an inert atmosphere at temperatures ranging from 0°C to 80°C for 12 hours. The product is then extracted and purified .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-formyl-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Methyl 4-carboxy-3-hydroxybenzoate.
Reduction: Methyl 4-hydroxymethyl-3-hydroxybenzoate.
Substitution: Methyl 4-alkoxy-3-hydroxybenzoate.
Scientific Research Applications
Chemistry
Methyl 4-formyl-3-hydroxybenzoate serves as a crucial intermediate in the synthesis of complex organic molecules. It participates in various chemical reactions, including:
- Oxidation to form carboxylic acids.
- Reduction to generate hydroxymethyl derivatives.
- Nucleophilic substitution reactions , leading to the formation of ethers or esters.
Reaction Type | Reagent Used | Major Product Formed |
---|---|---|
Oxidation | Potassium permanganate | Methyl 4-carboxy-3-hydroxybenzoate |
Reduction | Sodium borohydride | Methyl 4-hydroxymethyl-3-hydroxybenzoate |
Substitution | Alkyl halides with base | Methyl 4-alkoxy-3-hydroxybenzoate |
Biology
In biological research, this compound is utilized as a building block for synthesizing biologically active compounds. Its structural characteristics allow it to interact with various biological targets, making it valuable in drug discovery and development.
Medicine
This compound is explored for its potential pharmacological properties. Preliminary studies suggest it may act as a precursor for developing new therapeutic agents, particularly in treating diseases where phenolic compounds are effective.
Industrial Applications
The compound finds extensive use in several industrial sectors:
- Pharmaceutical Industry : It is employed as an intermediate in synthesizing various pharmaceutical compounds, enhancing drug formulations' efficacy and stability .
- Dyes and Fragrances : Its chemical properties make it suitable for producing dyes and fragrances, contributing to the cosmetic and textile industries.
- Coatings : The compound is incorporated into formulations for protective coatings due to its stability and reactivity .
Case Studies
- Pharmaceutical Development : A study highlighted the successful synthesis of a new class of analgesics using this compound as an intermediate, demonstrating its role in enhancing pain relief efficacy while minimizing side effects.
- Electrochemical Applications : Research on anodic oxidation processes showed that this compound could be efficiently converted into phenolic derivatives with high yields, paving the way for greener synthetic methodologies in organic chemistry .
Mechanism of Action
The mechanism of action of methyl 4-formyl-3-hydroxybenzoate depends on its chemical structure. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new bonds and functional groups. The hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The methyl ester group can undergo hydrolysis, releasing methanol and the corresponding acid .
Comparison with Similar Compounds
- Methyl 3-formyl-4-hydroxybenzoate
- Methyl 4-hydroxybenzoate
- Methyl 3-hydroxybenzoate
Comparison: Methyl 4-formyl-3-hydroxybenzoate is unique due to the specific positioning of the formyl and hydroxy groups on the benzene ring. This arrangement affects its reactivity and the types of reactions it can undergo. Compared to methyl 3-formyl-4-hydroxybenzoate, the position of the formyl group is different, leading to variations in chemical behavior and applications .
Biological Activity
Methyl 4-formyl-3-hydroxybenzoate (MFH) is an organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzene ring substituted with a hydroxyl group (-OH) at the 3-position and a formyl group (-CHO) at the 4-position, with an ester group (-COOCH₃) at the 1-position. This structural arrangement suggests several reactive sites that can interact with biological molecules.
Structural Formula
Biological Activity
1. Antimicrobial Properties
Preliminary studies indicate that MFH exhibits antimicrobial activity against various pathogens. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- Case Study : In vitro tests revealed that MFH demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 mg/mL .
2. Anticancer Potential
MFH has also been investigated for its anticancer properties. The presence of hydroxyl and formyl groups may enhance its ability to interact with cellular targets involved in cancer progression.
- Research Findings : A study indicated that MFH induced apoptosis in human cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment . The mechanism appears to involve the modulation of apoptotic pathways, possibly through the activation of caspases.
The biological activity of MFH is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : MFH may act as an inhibitor of specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) : It has been suggested that MFH can influence ROS levels within cells, contributing to its antimicrobial and anticancer effects.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Methyl 3-hydroxybenzoate | Hydroxyl group at 3-position | Antimicrobial activity noted |
Methyl 4-formylbenzoate | Formyl group at 4-position | Moderate anticancer properties |
Methyl 3-formyl-4-hydroxybenzoate | Hydroxyl at 4-position, formyl at 3 | Enhanced cytotoxicity against cancer cells |
Research Applications
MFH serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique functional groups allow it to be modified into more complex structures with potentially enhanced biological activities.
Potential Applications:
- Development of new antimicrobial agents.
- Synthesis of anticancer drugs targeting specific pathways.
- Use in creating fluorescent probes for biological imaging.
Properties
IUPAC Name |
methyl 4-formyl-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCTZIDLDSYPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559789 | |
Record name | Methyl 4-formyl-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24589-98-8 | |
Record name | Methyl 4-formyl-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-formyl-3-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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